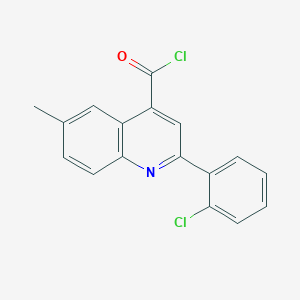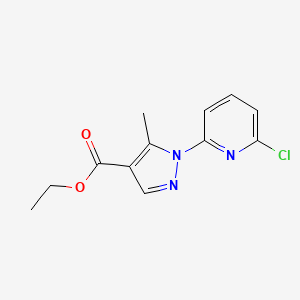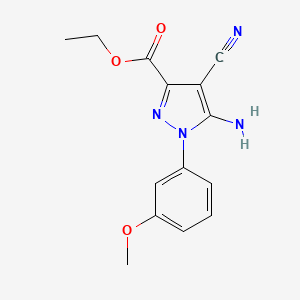
4-クロロカルボニル-2-(5-メチル-2-フリル)キノリン
説明
2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride is an organic compound with the molecular formula C15H10ClNO2 and a molecular weight of 271.70 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring fused with a furan ring and a carbonyl chloride functional group .
科学的研究の応用
プロテオミクス研究
4-クロロカルボニル-2-(5-メチル-2-フリル)キノリン: は、タンパク質の大規模な研究であるプロテオミクスで使用され、タンパク質の構造と機能を調べます 。この化合物は、タンパク質にラベルを付けたり、タンパク質を修飾したりするために使用でき、他の分子との相互作用を研究できます。これは、細胞プロセスや疾患メカニズムを理解するために不可欠です。
医薬品化学
医薬品化学では、この化合物は、新しい医薬品候補の合成のためのビルディングブロックとして機能する可能性があります。 その分子構造は、特に体内の特定の受容体または酵素を標的とする新しい治療薬の開発において重要となる可能性があります 。
農業
農業における用途には、新しい殺虫剤または除草剤の開発が含まれる可能性があります。 4-クロロカルボニル-2-(5-メチル-2-フリル)キノリンのユニークな構造は、害虫または雑草の特定の生物学的経路と相互作用し、作物保護のための新しいアプローチを提供する可能性があります 。
材料科学
材料科学者は、この化合物を用いて、新しいポリマーやコーティングの開発を検討する可能性があります。 その化学的性質は、耐久性向上や電気伝導率向上などの特定の特性を持つ材料の形成に役立つ可能性があります 。
環境科学
環境科学では、研究者は、この化合物が汚染制御や廃棄物処理プロセスにおける役割について調査する可能性があります。 環境中の有害物質を分解するのに役立つ、他の化学物質との反応性を持つ可能性があります 。
分析化学
この化合物は、分析化学において、他の物質の存在量を定量化または検出するための試薬または標準として使用できます。 その独特の化学的シグネチャは、クロマトグラフィーや分光法の用途に適しています 。
生化学
生化学では、4-クロロカルボニル-2-(5-メチル-2-フリル)キノリンは、酵素反応速度論または代謝経路を研究するために使用できます。 特定の生化学反応の阻害剤または活性剤として作用し、代謝プロセスの調節に関する洞察を提供する可能性があります 。
薬理学
薬理学的研究では、この化合物を活用して、薬物相互作用、副作用、作用機序を理解することができます。 その構造の複雑さから、特に中枢神経系に影響を与える薬物の研究に役立つ可能性があります 。
化学工学
最後に、化学工学では、この化合物の特性をプロセス最適化に適用できます。たとえば、反応効率を向上させたり、複雑な化学物質の新しい合成方法を開発したりすることができます 。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(5-Methyl-2-furyl)quinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In an industrial setting, the production of 2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems
特性
IUPAC Name |
2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFBENHCOAVYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225179 | |
| Record name | 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-92-5 | |
| Record name | 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















